molecular formula C14H25FN4O B11743109 [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine

Cat. No.: B11743109
M. Wt: 284.37 g/mol
InChI Key: BKIPCURZLNHREV-UHFFFAOYSA-N
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Description

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine is a complex organic compound that features a pyrazole ring substituted with ethyl, fluoro, and methyl groups, and a morpholine ring attached via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine typically involves multi-step organic reactions. One common approach is to start with the pyrazole ring formation, followed by the introduction of the ethyl, fluoro, and methyl substituents. The morpholine ring is then attached via a propyl chain through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or to convert functional groups to their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor or activator of biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(piperidin-4-yl)propyl]amine
  • [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(pyrrolidin-4-yl)propyl]amine

Uniqueness

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine is unique due to the presence of both the pyrazole and morpholine rings, which confer specific chemical and biological properties. The combination of these rings with the ethyl, fluoro, and methyl substituents enhances its potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C14H25FN4O

Molecular Weight

284.37 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C14H25FN4O/c1-3-19-14(15)13(12(2)17-19)11-16-5-4-6-18-7-9-20-10-8-18/h16H,3-11H2,1-2H3

InChI Key

BKIPCURZLNHREV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNCCCN2CCOCC2)F

Origin of Product

United States

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